molecular formula C16H16N6O B2935824 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea CAS No. 1005293-36-6

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea

Cat. No.: B2935824
CAS No.: 1005293-36-6
M. Wt: 308.345
InChI Key: DOFVYCZDDDKYRV-UHFFFAOYSA-N
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Description

1-Phenyl-1H-tetrazole-5-thiol is a heterocyclic compound with the empirical formula C7H6N4S . It’s used as a building block in various chemical reactions .


Synthesis Analysis

This compound has been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions . It was also used in the synthesis of metalated tetradecyl sulfone .


Molecular Structure Analysis

The molecular weight of 1-Phenyl-1H-tetrazole-5-thiol is 178.21 . Its structure can be represented by the SMILES string Sc1nnnn1-c2ccccc2 .


Chemical Reactions Analysis

1-Phenyl-1H-tetrazole-5-thiol is an effective inhibitor of aluminum corrosion in 1M HCl solution .


Physical And Chemical Properties Analysis

This compound is a powder that decomposes at 145 °C . It is soluble in ethanol .

Scientific Research Applications

Hydrogel Formation and Morphology Tuning

Anion Tuning of the Rheology, Morphology, and Gelation of a Low Molecular Weight Salt Hydrogelator explores how 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids, with gel properties dependent on the anion identity. This research highlights the potential for tuning physical properties of gels through anionic interactions, which could be relevant for similar compounds like the one (Lloyd & Steed, 2011).

Microwave-Assisted Synthesis

A New Convenient Way to Synthesize 1,3,4‐Thiadiazol‐2‐yl Urea Derivatives Under Microwave Irradiation demonstrates an efficient microwave-assisted synthesis method for urea derivatives. This method could offer a faster, more efficient route for synthesizing compounds with similar structures, potentially aiding in the discovery of new materials or pharmaceuticals (Li & Chen, 2008).

Sensor Applications

Ytterbium-Selective Polymeric Membrane Electrode Based on Substituted Urea and Thiourea as a Suitable Carrier discusses the development of ytterbium ion-selective sensors using substituted ureas. This research indicates the potential of urea derivatives in creating selective ion sensors, which could be adapted for environmental monitoring or analytical chemistry applications (Singh, Jain, & Mehtab, 2007).

Chemical Structure and Molecular Interaction Studies

Non-Racemic Atropisomeric (Thio)Ureas as Neutral Enantioselective Anion Receptors for Amino-Acid Derivatives explores the binding properties of urea derivatives with amino acid salts, providing insights into their potential as enantioselective receptors. This could have implications in chiral separation technologies or in the development of sensors (Roussel et al., 2006).

Cytokinin-Like Activity in Plant Biology

Urea Derivatives on the Move Cytokinin-Like Activity and Adventitious Rooting Enhancement Depend on Chemical Structure

reviews the role of urea derivatives as cytokinins in plant biology, highlighting their use in enhancing plant growth and development. This suggests potential agricultural applications for structurally related urea compounds (Ricci & Bertoletti, 2009).

Safety and Hazards

The compound is classified as flammable solid, skin sensitizer, eye irritant, and may cause long-term adverse effects in the aquatic environment . Precautionary measures include avoiding ignition sources, wearing protective gloves and eye protection, and avoiding release to the environment .

Properties

IUPAC Name

1-(4-methylphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c1-12-7-9-13(10-8-12)18-16(23)17-11-15-19-20-21-22(15)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFVYCZDDDKYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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